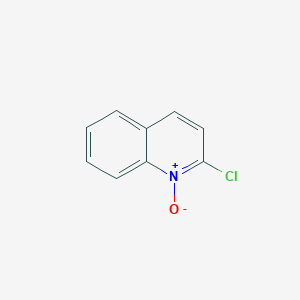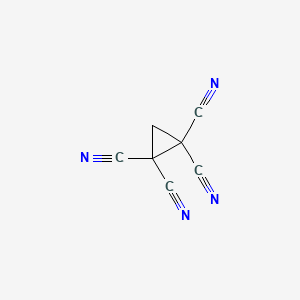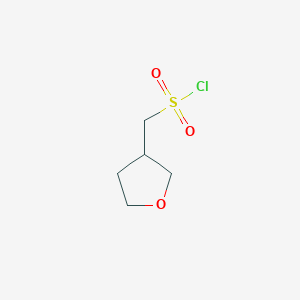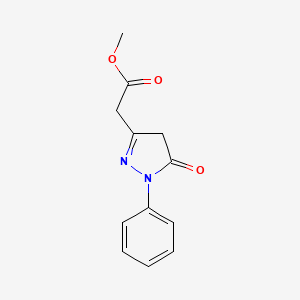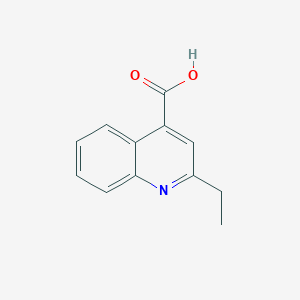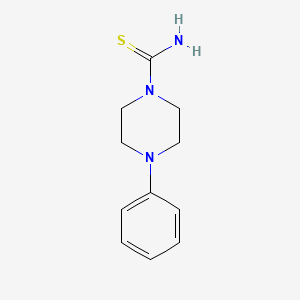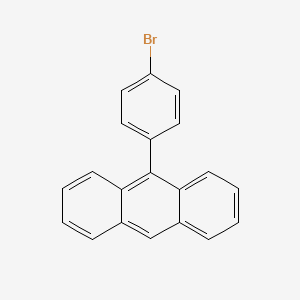
9-(4-Bromophenyl)anthracene
Übersicht
Beschreibung
9-(4-Bromophenyl)anthracene is an organic compound with the chemical formula C₂₀H₁₃Br . It belongs to the anthracene family and contains a bromine atom substituted at the 4-position of one of its phenyl rings. This compound exhibits interesting photophysical and electrochemical properties, making it relevant for various applications .
Synthesis Analysis
9-(4-Bromophenyl)anthracene can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. In this process, the bromine-substituted phenyl group is attached to the anthracene core. The reaction yields good yields of the desired compound .
Molecular Structure Analysis
The molecular formula of 9-(4-Bromophenyl)anthracene is C₂₀H₁₃Br , and its average mass is approximately 333.22 Da . The monoisotopic mass is 332.02 Da . The compound’s chemical structure consists of an anthracene backbone with a 4-bromophenyl group attached .
Chemical Reactions Analysis
The compound’s chemical reactivity depends on the presence of the bromine atom and the aromatic system. It can participate in various reactions, including substitution, oxidation, and reduction. Further studies are needed to explore its full reactivity profile .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Photophysical Characterization
9-(4-Bromophenyl)anthracene, a derivative of anthracene, has been studied for its potential in photophysical applications. Research on 9,10-substituted anthracenes, including derivatives like 9-(4-Bromophenyl)anthracene, has shown that these molecules can be used in triplet-triplet annihilation upconversion (TTA-UC) systems. These systems are important for developing blue-emitting materials, particularly in the context of OLEDs (organic light-emitting diodes) and other light-based technologies. The substitutions on anthracene cores can significantly affect their fluorescence properties, making them valuable in the design of efficient luminescent materials (Gray et al., 2015).
Synthesis and Optoelectronic Applications
Anthracene and its derivatives, including 9-(4-Bromophenyl)anthracene, are integral in the synthesis of materials for optoelectronic applications. These derivatives are used in OLEDs, solar cells, field-effect transistors, chemosensors, and more. The specific structural modifications of anthracene, like bromination, play a crucial role in achieving desired optoelectronic properties and controlling material stacking patterns in solid-state applications (Xue et al., 2012).
Solid-State Photochemistry
The solid-state photochemistry of substituted anthracenes, including 9-(4-Bromophenyl)anthracene, has been explored. These compounds exhibit different behaviors based on their molecular structure and crystalline forms. The study of their photochemistry is crucial for understanding the formation of dimerized products and their applications in photomechanical materials and luminescent technologies (Heller & Schmidt, 1971).
Molecular Engineering for OLEDs
Molecular engineering of anthracene-based emitters, potentially including 9-(4-Bromophenyl)anthracene, is significant for developing highly efficient nondoped deep-blue fluorescent OLEDs. The structural manipulation of anthracene derivatives affects their thermal, photophysical, and electroluminescence properties, making them suitable for blue-light-emitting applications in OLEDs (Wang et al., 2020).
Eigenschaften
IUPAC Name |
9-(4-bromophenyl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKXIOUVBHVQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438375 | |
| Record name | 9-(4-bromophenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Bromophenyl)anthracene | |
CAS RN |
24672-71-7 | |
| Record name | 9-(4-bromophenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



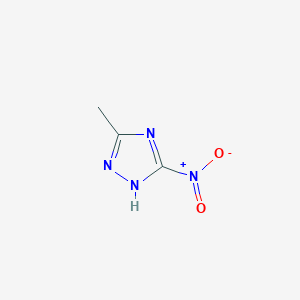


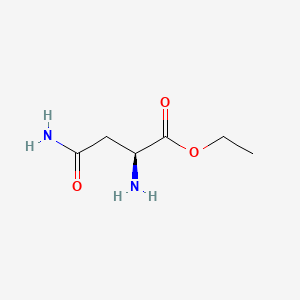

![Dinaphtho[2,3-b;2',3-d]thiophene](/img/structure/B3050191.png)
